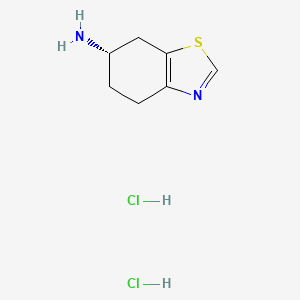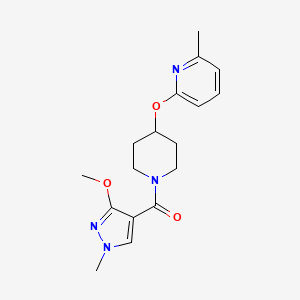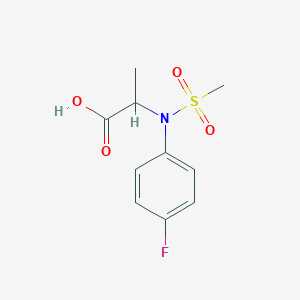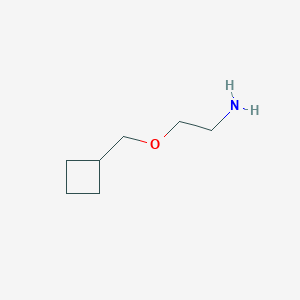
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
描述
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its benzothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the amine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
作用机制
Target of Action
The compound “(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride” is also known as Pramipexole . It primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and, to a lesser extent, in the striatal areas .
Mode of Action
Pramipexole acts as a non-ergot dopamine agonist . It stimulates dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions . The stimulation of these receptors is thought to be the primary mechanism by which Pramipexole exerts its therapeutic effects .
Biochemical Pathways
By acting as a dopamine agonist, Pramipexole may influence these pathways, leading to its therapeutic effects .
Pharmacokinetics
Pramipexole exhibits rapid absorption and has a distribution volume of approximately 500 L . It undergoes negligible metabolism, with less than 10% of the drug being metabolized . About 90% of the drug is excreted unchanged in the urine . The time to peak serum concentration for the immediate-release formulation is approximately 2 hours, while for the extended-release formulation, it is around 6 hours . The elimination half-life is about 8.5 hours, which can increase to 12 hours in elderly patients due to reduced renal function .
Result of Action
The stimulation of dopamine receptors by Pramipexole leads to various molecular and cellular effects. In the context of Parkinson’s disease, these effects can help alleviate symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In the case of Restless Legs Syndrome (RLS), Pramipexole can help reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .
Action Environment
The action, efficacy, and stability of Pramipexole can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance, with clearance being 75% lower in individuals with severe renal impairment and approximately 60% lower in those with moderate impairment . Age and gender can also affect the drug’s clearance, with clearance being approximately 30% lower in women and 30% lower in individuals aged 65 years and older .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Reduction: The resulting benzothiazole is then subjected to reduction, often using hydrogenation or a reducing agent like sodium borohydride, to form the tetrahydrobenzothiazole.
Amination: Introduction of the amine group at the 6-position can be done via nucleophilic substitution or through a directed lithiation followed by amination.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of fully saturated benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
科学研究应用
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
相似化合物的比较
Similar Compounds
4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the amine group, making it less reactive in certain contexts.
6-amino-1,3-benzothiazole: Does not have the tetrahydro structure, which can affect its biological activity.
Benzothiazole: The parent compound, which is less complex and has different reactivity and applications.
Uniqueness
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to fully aromatic benzothiazoles, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYCWWMEZVIIT-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909295-03-9 | |
| Record name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2894161.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)


![2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2894176.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![2-Methyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)

